molecular formula C8H8BrFO2 B14755403 1-Bromo-2,3-dimethoxy-5-fluorobenzene

1-Bromo-2,3-dimethoxy-5-fluorobenzene

Cat. No.: B14755403
M. Wt: 235.05 g/mol
InChI Key: HGYHDTUPPMPERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,3-dimethoxy-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and two methoxy groups

Preparation Methods

The synthesis of 1-Bromo-2,3-dimethoxy-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-dimethoxy-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions generally require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

For industrial production, the process may involve more advanced techniques such as continuous flow reactors to enhance yield and safety. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .

Chemical Reactions Analysis

1-Bromo-2,3-dimethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine or fluorine atoms are replaced by other electrophiles.

    Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like fluorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.

Common reagents used in these reactions include bromine, aluminum chloride, and various nucleophiles such as sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,3-dimethoxy-5-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxy-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions in electrophilic aromatic substitution . The electron-donating methoxy groups and electron-withdrawing fluorine atom influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2,3-dimethoxy-5-fluorobenzene include:

The uniqueness of this compound lies in its combination of substituents, which provide a balance of electron-donating and electron-withdrawing effects, making it versatile for various chemical transformations.

Properties

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

IUPAC Name

1-bromo-5-fluoro-2,3-dimethoxybenzene

InChI

InChI=1S/C8H8BrFO2/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4H,1-2H3

InChI Key

HGYHDTUPPMPERO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.